3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
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Overview
Description
3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one: is a synthetic organic compound with the molecular formula C10H8BrClFNO. It is a pyrrolidinone derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring.
Mechanism of Action
Target of action
The compound “3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinone derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical pathways
Depending on its target, “this compound” could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure and the route of administration. Pyrrolidinone derivatives, in general, are known for their good bioavailability .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific cells or tissues where it exerts its effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and 3-bromopropionyl chloride.
Formation of Intermediate: The 4-chloro-2-fluoroaniline undergoes acylation with 3-bromopropionyl chloride to form an intermediate compound.
Cyclization: The intermediate then undergoes cyclization to form the pyrrolidinone ring, resulting in the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can yield oxo derivatives.
Reduction Products: Reduction can yield hydro derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Biology and Medicine:
Pharmacological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: It is explored as a scaffold for designing new therapeutic agents.
Industry:
Chemical Industry: It is used in the production of specialty chemicals and advanced materials.
Pharmaceutical Industry: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Comparison with Similar Compounds
- 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one
Comparison:
- Structural Differences: The presence and position of halogen atoms (chlorine and fluorine) on the phenyl ring differentiate these compounds.
- Chemical Properties: These structural differences can influence the compound’s reactivity, stability, and solubility.
- Biological Activity: Variations in halogen substitution can affect the compound’s biological activity and pharmacokinetic properties .
Biological Activity
3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C10H8BrClFNO. This compound exhibits significant potential in medicinal chemistry, particularly in the development of anticancer therapies and as an inhibitor of specific protein interactions.
Chemical Structure and Properties
The compound features a pyrrolidinone structure characterized by a five-membered ring containing nitrogen, with a bromine atom at the third position and a chlorofluorophenyl group at the first position. This unique arrangement contributes to its reactivity and biological activity.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H8BrClFNO |
Molecular Weight | 258.54 g/mol |
Functional Groups | Bromine, Chlorine, Fluorine, Carbonyl |
The biological activity of this compound is largely attributed to its ability to modulate protein interactions, particularly with murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.
Potential Pathways Affected
- MDM2/p53 Interaction : The compound may disrupt the MDM2-p53 interaction, enhancing p53-mediated transcriptional activation of genes involved in cell cycle arrest and apoptosis.
- Enzymatic Inhibition : It may also inhibit various enzymes involved in metabolic pathways related to cancer progression.
Biological Activity Studies
Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit tumor growth in vivo.
Case Studies and Research Findings
- MDM2 Inhibition : A study demonstrated that compounds structurally similar to this compound showed promising results in inhibiting MDM2, leading to increased apoptosis in cancer cells .
- Antitumor Activity : In vivo studies reported that related pyrrolidinone derivatives significantly reduced tumor size in mouse models, indicating strong anticancer properties .
- Selectivity for Kinases : Compounds with similar structures have shown selectivity for various kinases involved in cancer signaling pathways, which may enhance their therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | Similar brominated structure | Potentially different biological activity due to fluorine positioning |
N-(4-bromo-2-fluorophenyl)-2-(4-chloro-3-pyrrolidin-1-ylsulfonylanilino)acetamide | Contains sulfonamide linkage | Enhanced solubility and bioavailability |
5-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | Different halogen positioning | Variations in potency against specific targets |
This table illustrates how variations in halogen positioning and additional functional groups can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
3-bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNRSYXEFCNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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